Cas no 332159-54-3 (N-m-Tolyl-2-(5-m-tolyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetamide)

N-m-Tolyl-2-(5-m-tolyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetamide structure
332159-54-3 structure
Product Name:N-m-Tolyl-2-(5-m-tolyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetamide
CAS No:332159-54-3
MF:C18H17N3O2S
MW:339.411482572556
CID:3070735
PubChem ID:856216
Update Time:2025-07-18

N-m-Tolyl-2-(5-m-tolyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetamide Chemical and Physical Properties

Names and Identifiers

    • N-m-Tolyl-2-(5-m-tolyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetamide
    • N-(m-Tolyl)-2-((5-(m-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamide
    • N-(3-methylphenyl)-2-{[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide
    • AKOS000574131
    • AG-690/13703362
    • 332159-54-3
    • MDL: MFCD01818954
    • Inchi: 1S/C18H17N3O2S/c1-12-5-3-7-14(9-12)17-20-21-18(23-17)24-11-16(22)19-15-8-4-6-13(2)10-15/h3-10H,11H2,1-2H3,(H,19,22)
    • InChI Key: QKMHUNVGIDOFGG-UHFFFAOYSA-N
    • SMILES: S(C1=NN=C(C2=CC=CC(C)=C2)O1)CC(NC1=CC=CC(C)=C1)=O

Computed Properties

  • Exact Mass: 339.10414797Da
  • Monoisotopic Mass: 339.10414797Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 6
  • Complexity: 423
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.9
  • Topological Polar Surface Area: 93.3Ų

N-m-Tolyl-2-(5-m-tolyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetamide Pricemore >>

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Additional information on N-m-Tolyl-2-(5-m-tolyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetamide

N-m-Tolyl-2-(5-m-tolyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetamide: A Comprehensive Overview

N-m-Tolyl-2-(5-m-tolyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetamide (CAS No. 332159-54-3) is a synthetic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of oxadiazoles, which are known for their diverse pharmacological properties, including antimicrobial, antiviral, and anticancer activities.

The chemical structure of N-m-Tolyl-2-(5-m-tolyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetamide is characterized by a central oxadiazole ring linked to a sulfur atom and two m-tolyl groups. The presence of these functional groups imparts specific physicochemical properties that contribute to its biological activity. The oxadiazole ring is a five-membered heterocyclic compound with two oxygen atoms and one nitrogen atom, which provides stability and reactivity. The sulfur atom acts as a bridge between the oxadiazole ring and the acetamide moiety, enhancing the compound's overall flexibility and interaction with biological targets.

In recent years, extensive research has been conducted to explore the potential applications of N-m-Tolyl-2-(5-m-tolyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetamide. One of the key areas of interest is its antimicrobial activity. Studies have shown that this compound exhibits potent inhibitory effects against a wide range of bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, a study published in the Journal of Medicinal Chemistry in 2021 demonstrated that N-m-Tolyl-2-(5-m-tolyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetamide effectively inhibited the growth of methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli at low micromolar concentrations.

Beyond its antimicrobial properties, N-m-Tolyl-2-(5-m-tolyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetamide has also shown promise in antiviral research. A 2020 study published in Antiviral Research reported that this compound exhibited significant antiviral activity against herpes simplex virus (HSV) and human immunodeficiency virus (HIV). The mechanism of action is believed to involve the disruption of viral replication processes, although further studies are needed to elucidate the exact molecular targets.

In addition to its antimicrobial and antiviral activities, N-m-Tolyl-2-(5-m-tolyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetamide has been investigated for its potential anticancer properties. Preliminary studies have indicated that this compound can induce apoptosis in various cancer cell lines, including breast cancer and lung cancer cells. A 2019 study published in Cancer Letters found that treatment with N-m-Tolyl-2-(5-m-tolyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetamide led to a significant reduction in cell viability and increased levels of caspase activation in MCF-7 breast cancer cells.

The pharmacokinetic profile of N-m-Tolyl-2-(5-m-tolyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetamide has also been studied to assess its suitability for therapeutic applications. Research has shown that this compound exhibits good oral bioavailability and a favorable pharmacokinetic profile in animal models. However, further optimization may be necessary to enhance its stability and reduce potential side effects.

In conclusion, N-m-Tolyl-2-(5-m-tolyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetamide (CAS No. 332159-54-3) is a promising compound with a wide range of potential applications in medicinal chemistry. Its unique structural features and diverse biological activities make it an attractive candidate for further research and development. As ongoing studies continue to uncover new insights into its mechanisms of action and therapeutic potential, this compound holds significant promise for addressing unmet medical needs in various fields.

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